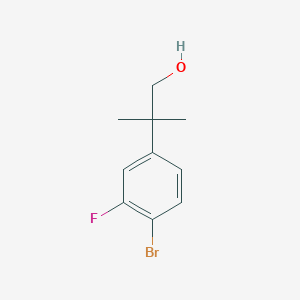
2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a methylpropan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reagent. One common method is the reduction of the corresponding ketone or aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation processes or the use of biocatalysts such as alcohol dehydrogenases (ADHs) to achieve high stereoselectivity and yield under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in suitable solvents.
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes like alcohol dehydrogenases, facilitating the conversion of alcohols to aldehydes or ketones. This interaction is crucial for various metabolic processes and can be exploited in biocatalysis and synthetic biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-fluorophenyl)propanenitrile: A derivative with a nitrile group instead of an alcohol group.
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: A compound with an amine group instead of an alcohol group.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of more complex molecules make it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIABMPKBPUBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)
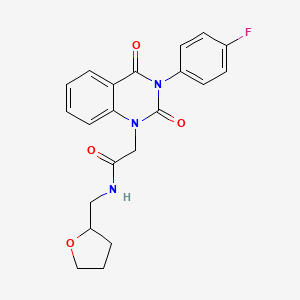

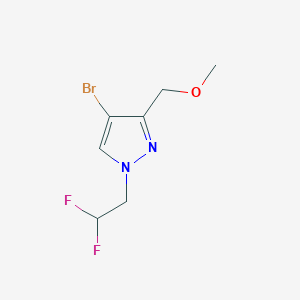
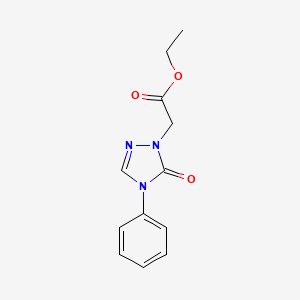
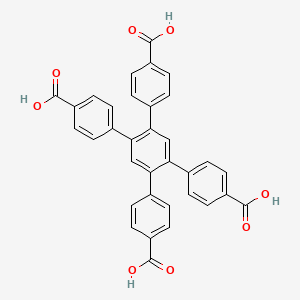
![(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2947063.png)
![[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride](/img/structure/B2947066.png)
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)
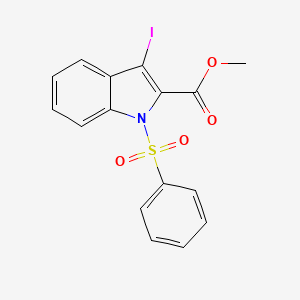
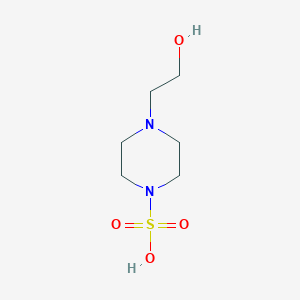
![N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2947071.png)
![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2947072.png)
![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
